2-Benzyltetrahydrofuran
Overview
Description
2-Benzyltetrahydrofuran is a chemical compound with the molecular formula C11H14O . It has a molar mass of 162.23 .
Synthesis Analysis
The synthesis of 2-Benzyltetrahydrofuran and similar compounds has been a topic of research. A stereoselective synthesis of substituted tetrahydrofurans via Pd-catalyzed reactions of aryl and vinyl bromides with gamma-hydroxy terminal alkenes is described . This transformation affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans . The scope and limitations of these transformations are discussed in detail, as are the effect of substrate sterics and electronics on yield and stereoselectivity .Molecular Structure Analysis
The molecular structure of 2-Benzyltetrahydrofuran consists of a tetrahydrofuran ring with a benzyl group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Benzyltetrahydrofuran has a density of 1.007 g/cm3 at 17 °C . Its boiling point is between 112-113 °C under a pressure of 11 Torr .Scientific Research Applications
1. Potential Antitumor Agents
A study by Pieters et al. (1999) explored dihydrobenzofuran lignans and benzofurans, related to 2-Benzyltetrahydrofuran, for their potential anticancer activity. These compounds showed promise, particularly against leukemia and breast cancer cell lines. The study highlighted a specific compound, 2b, which exhibited notable activity in inhibiting tubulin polymerization, a key process in cell division, indicating its potential as an antitumor agent (Pieters et al., 1999).
2. Solvent in Organic Chemistry
Research by Kadam et al. (2013) assessed solvents in Grignard reactions, emphasizing the role of 2-Methyltetrahydrofuran, closely related to 2-Benzyltetrahydrofuran. This solvent, derived from renewable resources, showed superior performance in minimizing by-products and is recommended as an alternative to traditional solvents for Grignard reagents (Kadam et al., 2013).
3. Antimicrobial Activity
Akiyama et al. (2007) investigated the antimicrobiological activity of 3,4-Dibenzyltetrahydrofuran lignans, which share structural similarity with 2-Benzyltetrahydrofuran. They found that higher oxidation at the benzylic position enhanced antimicrobial activity, suggesting these compounds could be effective against various microbial infections (Akiyama et al., 2007).
4. Antifungal and Antibacterial Properties
Research by Khabnadideh et al. (2012) on benzimidazole and benzotriazole derivatives, structurally related to 2-Benzyltetrahydrofuran, demonstrated significant antifungal and antibacterial activities. These findings indicate the potential use of these compounds in treating microbial infections (Khabnadideh et al., 2012).
5. Role in Green Chemistry
The study by Aycock (2007) highlighted the use of 2-Methyltetrahydrofuran, similar to 2-Benzyltetrahydrofuran, as a solvent in organometallic and biphasic reactions. This solvent, produced from renewable sources, is effective in various chemical reactions and is a greener alternative to conventional solvents (Aycock, 2007).
properties
IUPAC Name |
2-benzyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHBYZMERVVPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471610 | |
Record name | 2-Benzyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyltetrahydrofuran | |
CAS RN |
15212-27-8 | |
Record name | 2-Benzyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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